molecular formula C12H16O2 B1356199 5-(4-Methylphenyl)pentanoic acid CAS No. 777-93-5

5-(4-Methylphenyl)pentanoic acid

Cat. No. B1356199
CAS RN: 777-93-5
M. Wt: 192.25 g/mol
InChI Key: UYONRHRQXUQJJZ-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)pentanoic acid is a chemical compound with the CAS Number: 777-93-5 . It has a molecular weight of 192.26 and is typically found in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(4-methylphenyl)pentanoic acid . The InChI code is 1S/C12H16O2/c1-10-6-8-11(9-7-10)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

5-(4-Methylphenyl)pentanoic acid is a powder at room temperature . It has a melting point of 71-73 degrees Celsius .

Scientific Research Applications

1. Synthesis and Characterization of Ionic Liquid Crystal Complexes

5-(4-Cyanophenylazophenyloxy)pentanoic acid (CAzPA) has been used in the synthesis and characterization of ionic liquid crystal dendrimers and hyperbranched polymers. These complexes displayed nematic mesophases and were studied using techniques like differential scanning calorimetry and X-ray diffractometry. The research highlights the potential application of such compounds in the field of material science and liquid crystal technology (Marcos et al., 2008).

2. Linkers for Solid Phase Synthesis

Compounds like 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid have been synthesized and applied as new linkers for solid phase synthesis. This research indicates the importance of such compounds in enhancing the stability and efficiency of solid phase synthetic processes, which is vital in the pharmaceutical and chemical industries (Bleicher et al., 2000).

3. Biorefinery Applications

Studies on converting γ-valerolactone (GVL) into Pentanoic acid (PA) using bifunctional catalysis showcase the relevance of pentanoic acid derivatives in sustainable chemistry. This research demonstrates how PA can be produced from cellulosic biorefineries, highlighting its potential application in green chemistry and sustainable industrial processes (Al‐Naji et al., 2020).

4. X-Ray Imaging Applications

A radiopaque compound synthesized from 5-(4-hydroxyphenyl)pentanoic acid showed high potential for X-ray imaging applications. The compound exhibited significant radiopacity and was non-cytotoxic, indicating its potential use in medical imaging technologies (Gopan et al., 2021).

5. Polymer Chemistry

The study of hyperbranched polyesters based on 4,4-(4'-hydroxyphenyl)pentanoic acid provided insights into the effects of monomer structure and catalyst on polymer synthesis. This research contributes to the field of polymer chemistry, particularly in understanding and developing new materials with diverse applications (Chu et al., 1997).

6. Synthesis of Therapeutic Agents

Studies on the synthesis of cannabinoids and other therapeutic agents demonstrate the utility of pentanoic acid derivatives in pharmaceutical synthesis. Such compounds play a crucial role in developing new drugs and understanding their metabolic pathways (Crombie et al., 1988).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-(4-methylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10-6-8-11(9-7-10)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYONRHRQXUQJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573334
Record name 5-(4-Methylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)pentanoic acid

CAS RN

777-93-5
Record name 5-(4-Methylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Ikemoto, T Ito, H Hashimoto… - … Process Research & …, 2000 - ACS Publications
A new large-scalable preparation of TAK-779 (1), a non-peptide CCR5 antagonist, has been developed. The route selection was focused on in the process research. The selective …
Number of citations: 16 pubs.acs.org
S Wang, Y Dong, X Wang, X Hu, JO Liu… - Organic & Biomolecular …, 2005 - pubs.rsc.org
A novel three-step synthesis of 3-aryl β-carbolin-1-ones from non-indole starting materials has been developed. The two nitrogen atoms in β-carbolin-1-one were introduced efficiently …
Number of citations: 20 pubs.rsc.org

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